molecular formula C15H15N3O2 B1268774 N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide CAS No. 315671-80-8

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide

Cat. No.: B1268774
CAS No.: 315671-80-8
M. Wt: 269.3 g/mol
InChI Key: CBYYAWPFCWIPDL-UHFFFAOYSA-N
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Description

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.3 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form 4-(hydrazinocarbonyl)aniline. This intermediate is then reacted with 2-methylbenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production may also involve additional purification steps such as recrystallization or chromatography to ensure the compound meets required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide
  • N-[4-(hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide

Uniqueness

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-4-2-3-5-13(10)15(20)17-12-8-6-11(7-9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYYAWPFCWIPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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